molecular formula C15H15N3O2S B7457933 N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide

N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide

Cat. No. B7457933
M. Wt: 301.4 g/mol
InChI Key: OUSGCLZXUUNJKK-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide, also known as D4476, is a potent and selective inhibitor of casein kinase 1 (CK1), a serine/threonine protein kinase that plays a critical role in various cellular processes, including cell division, circadian rhythm, and Wnt signaling. CK1 dysregulation has been linked to several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Therefore, D4476 has emerged as a promising tool for studying CK1 biology and developing new therapeutic strategies.

Mechanism of Action

N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide inhibits CK1 by binding to the ATP-binding pocket of the kinase domain, thereby preventing the transfer of phosphate groups to substrate proteins. N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide is highly selective for CK1, as it does not inhibit other kinases that share a similar ATP-binding pocket, such as CK2 and glycogen synthase kinase 3 (GSK3).
Biochemical and physiological effects:
N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide has several biochemical and physiological effects, depending on the cellular context and the specific CK1 isoform targeted. For example, N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide has been shown to induce apoptosis, inhibit cell proliferation, and modulate the activity of transcription factors, such as NF-κB and p53. Moreover, N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide has been shown to affect cell migration, adhesion, and invasion, as well as regulate the expression of genes involved in the epithelial-mesenchymal transition (EMT).

Advantages and Limitations for Lab Experiments

N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide has several advantages for lab experiments, such as its high potency, selectivity, and specificity for CK1. Moreover, N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide is readily available from commercial sources, and its synthesis has been optimized to improve yield and purity. However, N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide also has some limitations, such as its potential off-target effects, which could affect the interpretation of the results. Moreover, N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide has a relatively short half-life, which could limit its usefulness for long-term experiments.

Future Directions

There are several future directions for the use of N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide in scientific research. For example, N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide could be used to study the role of CK1 in other biological processes, such as autophagy, mitosis, and DNA repair. Moreover, N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide could be used to develop new therapeutic strategies for diseases that are associated with CK1 dysregulation, such as cancer, Alzheimer's disease, and Parkinson's disease. Furthermore, N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide could be used to identify new targets and pathways that are regulated by CK1, which could lead to the discovery of new drugs and therapies.

Synthesis Methods

N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide can be synthesized using a multi-step process that involves the reaction of 4-cyanobenzaldehyde with 3,5-dimethyl-4-(methylthio)oxazole to form an intermediate, which is then reacted with chloroacetyl chloride and ammonia to yield the final product. The synthesis of N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide has been optimized to improve yield and purity, and several modifications have been made to the original protocol.

Scientific Research Applications

N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide has been widely used in scientific research to investigate the role of CK1 in various biological processes. For example, N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide has been used to study the circadian clock, where it was found to inhibit CK1ε and CK1δ, leading to a phase delay in the circadian rhythm. N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide has also been used to study the Wnt signaling pathway, where it was found to inhibit the activity of CK1α, leading to the stabilization of β-catenin and activation of Wnt signaling. Moreover, N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide has been used to study the role of CK1 in cancer, where it was found to induce apoptosis and inhibit tumor growth in various cancer cell lines.

properties

IUPAC Name

N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-10-14(11(2)20-18-10)8-21-9-15(19)17-13-5-3-12(7-16)4-6-13/h3-6H,8-9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSGCLZXUUNJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CSCC(=O)NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide

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